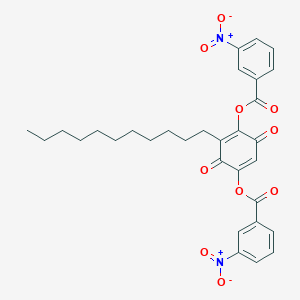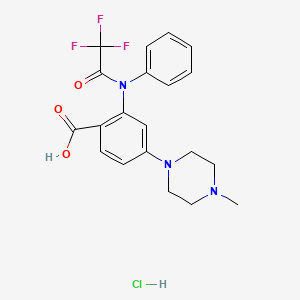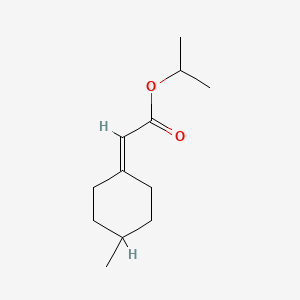![molecular formula C15H28N2O5 B12638611 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)
2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate is a chemical compound with the molecular formula C13H26N2O • C2H2O4 and a molecular weight of 316.39 . This compound is known for its unique structure, which includes a morpholine ring and an azepane ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate typically involves the reaction of 2,6-dimethylmorpholine with azepane in the presence of suitable reagents and conditions. The reaction is often carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate can be compared with similar compounds such as:
2-{[(2R,6S)-2,6-Dimethyl-4-morpholinyl]methyl}azepane ethanedioate: This compound has a similar structure but may differ in its chemical properties and applications.
4-{[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propriétés
Formule moléculaire |
C15H28N2O5 |
|---|---|
Poids moléculaire |
316.39 g/mol |
Nom IUPAC |
(2S,6R)-4-(azepan-2-ylmethyl)-2,6-dimethylmorpholine;oxalic acid |
InChI |
InChI=1S/C13H26N2O.C2H2O4/c1-11-8-15(9-12(2)16-11)10-13-6-4-3-5-7-14-13;3-1(4)2(5)6/h11-14H,3-10H2,1-2H3;(H,3,4)(H,5,6)/t11-,12+,13?; |
Clé InChI |
HNAJHCGPJIRWJW-KOQCZNHOSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C)CC2CCCCCN2.C(=O)(C(=O)O)O |
SMILES canonique |
CC1CN(CC(O1)C)CC2CCCCCN2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-](/img/structure/B12638539.png)
![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
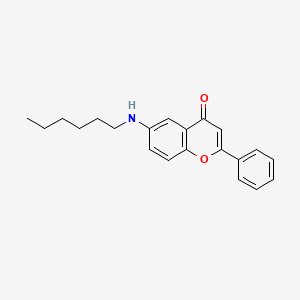
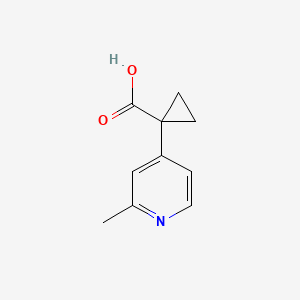
![2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid](/img/structure/B12638550.png)
![2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol](/img/structure/B12638558.png)

![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
![3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid](/img/structure/B12638570.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
